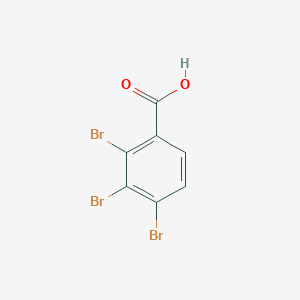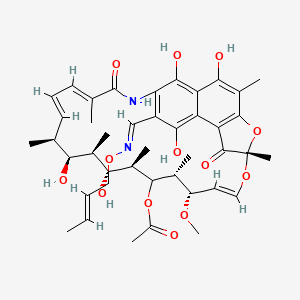
2-(4-Phenylphenyl)ethanol;sulfurous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenylphenyl)ethanol; sulfurous acid is an organic compound that combines the structural features of both an alcohol and a sulfonic acid. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a biphenyl structure. The sulfurous acid component introduces sulfonic acid functionality, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylphenyl)ethanol typically involves the nucleophilic aromatic substitution of a biphenyl halide with an appropriate nucleophile, followed by reduction to introduce the hydroxyl group. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution reaction .
For the sulfurous acid component, the compound can be synthesized by the sulfonation of the hydroxyl-containing biphenyl derivative using sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Phenylphenyl)ethanol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases like sodium hydride, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Functionalized biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Phenylphenyl)ethanol; sulfurous acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4-Phenylphenyl)ethanol; sulfurous acid involves its interaction with molecular targets through its hydroxyl and sulfonic acid groups. These functional groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function . The biphenyl structure also allows for π-π interactions with aromatic compounds, further enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-2-ol: Similar structure but lacks the sulfonic acid functionality.
Phenylphenol: Contains a single phenyl group attached to a hydroxyl group.
Sulfonic acids: Compounds with similar sulfonic acid functionality but different aromatic structures.
Uniqueness
2-(4-Phenylphenyl)ethanol; sulfurous acid is unique due to its combination of a biphenyl structure with both hydroxyl and sulfonic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
37729-59-2 |
|---|---|
Fórmula molecular |
C28H30O5S |
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
2-(4-phenylphenyl)ethanol;sulfurous acid |
InChI |
InChI=1S/2C14H14O.H2O3S/c2*15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;1-4(2)3/h2*1-9,15H,10-11H2;(H2,1,2,3) |
Clave InChI |
YVVRNKQLJKBCOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCO.C1=CC=C(C=C1)C2=CC=C(C=C2)CCO.OS(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


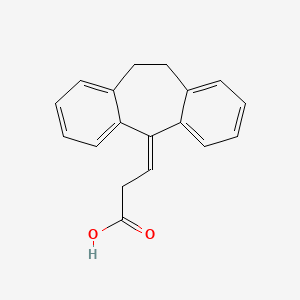
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
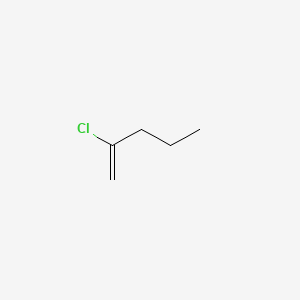
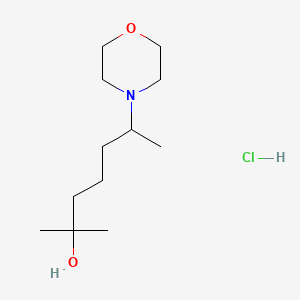
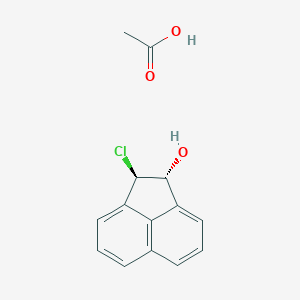
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
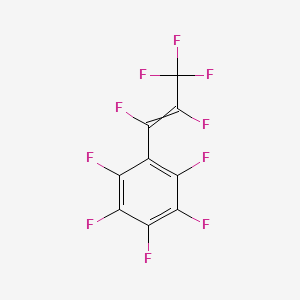
![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
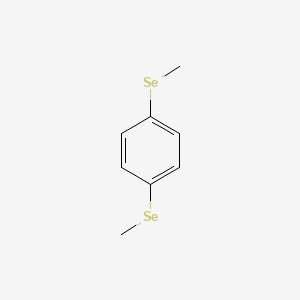
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)

![[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol](/img/structure/B14668119.png)
